molecular formula C13H21NO B1385561 N-(2-Butoxyphenyl)-N-propylamine CAS No. 1040689-88-0

N-(2-Butoxyphenyl)-N-propylamine

Cat. No.: B1385561
CAS No.: 1040689-88-0
M. Wt: 207.31 g/mol
InChI Key: LMNXXNLQUQKACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butoxyphenyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxyphenyl)-N-propylamine typically involves the reaction of 2-butoxyaniline with propylamine under specific conditions. One common method is the reductive amination process, where 2-butoxyaniline is reacted with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxyphenyl)-N-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or sulfonated compounds.

Scientific Research Applications

Comparison with Similar Compounds

N-(2-Butoxyphenyl)-N-propylamine can be compared with other similar compounds, such as N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps) . While both compounds exhibit antifibrotic properties, this compound is unique in its specific molecular interactions and the pathways it modulates. Other similar compounds include various butoxyphenyl derivatives, which may differ in their substituents and overall biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, and its biological activity makes it a promising candidate for therapeutic development. Further research is needed to fully explore its capabilities and optimize its applications.

Properties

IUPAC Name

2-butoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-5-11-15-13-9-7-6-8-12(13)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNXXNLQUQKACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Butoxyphenyl)-N-propylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Butoxyphenyl)-N-propylamine
Reactant of Route 3
Reactant of Route 3
N-(2-Butoxyphenyl)-N-propylamine
Reactant of Route 4
Reactant of Route 4
N-(2-Butoxyphenyl)-N-propylamine
Reactant of Route 5
Reactant of Route 5
N-(2-Butoxyphenyl)-N-propylamine
Reactant of Route 6
Reactant of Route 6
N-(2-Butoxyphenyl)-N-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.